molecular formula C13H14ClNO B8641341 O-Benzhydrylhydroxylamine hydrochloride CAS No. 3482-34-6

O-Benzhydrylhydroxylamine hydrochloride

Cat. No.: B8641341
CAS No.: 3482-34-6
M. Wt: 235.71 g/mol
InChI Key: XEAXGNOKDYLPHD-UHFFFAOYSA-N
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Description

O-Benzhydrylhydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group substituted with a diphenylmethyl group, and it is typically available as a hydrochloride salt

Preparation Methods

The synthesis of O-Benzhydrylhydroxylamine hydrochloride can be achieved through several routes. One common method involves the reaction of hydroxylamine with diphenylmethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial production methods for hydroxylamine derivatives often involve the use of electrodialysis and hydrolysis reactions. For example, a coupling process of electrodialysis with oxime hydrolysis has been developed for the preparation of hydroxylamine sulfate, which can be adapted for the synthesis of other hydroxylamine salts .

Chemical Reactions Analysis

O-Benzhydrylhydroxylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The hydroxylamine group can participate in substitution reactions, where the diphenylmethyl group can be replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso compounds, while reduction with lithium aluminum hydride can produce primary amines .

Scientific Research Applications

O-Benzhydrylhydroxylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Benzhydrylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role as a reagent in organic synthesis and biochemical studies .

Comparison with Similar Compounds

O-Benzhydrylhydroxylamine hydrochloride can be compared with other hydroxylamine derivatives, such as:

    Hydroxylamine-O-sulfonic acid: Known for its use as an electrophilic aminating agent.

    O-(diphenylphosphinyl)hydroxylamine: Used in stereo- and regioselective bond-formation reactions.

    2,4-dinitrophenylhydroxylamine: Employed in the synthesis of nitrogen-containing compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other hydroxylamine derivatives .

Properties

CAS No.

3482-34-6

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

O-benzhydrylhydroxylamine;hydrochloride

InChI

InChI=1S/C13H13NO.ClH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H

InChI Key

XEAXGNOKDYLPHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON.Cl

Origin of Product

United States

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